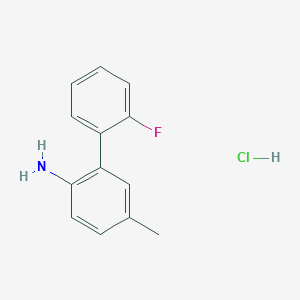

2-(2-Fluorophenyl)-4-methylaniline;hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-fluorophenyl)-4-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c1-9-6-7-13(15)11(8-9)10-4-2-3-5-12(10)14;/h2-8H,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJBCEMOSSFIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411223-59-9 | |

| Record name | 2'-fluoro-5-methyl-[1,1'-biphenyl]-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Fluorophenyl)-4-methylaniline hydrochloride chemical structure and properties

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride .

This guide is structured for research scientists and drug development professionals, focusing on the molecule's role as a privileged biaryl scaffold in the synthesis of kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Content Type: Technical Guide & Synthesis Protocol Subject: Fluorinated Biaryl Scaffolds in Medicinal Chemistry[1]

Executive Summary

2-(2-Fluorophenyl)-4-methylaniline hydrochloride is a high-value biaryl building block characterized by an ortho-fluorine substitution on the non-aniline ring.[1] This structural motif is critical in modern drug design due to the "Ortho-Fluorine Effect," which restricts bond rotation, stabilizes bioactive conformations, and blocks metabolic hot spots. It serves as a primary intermediate for N-acylation reactions to generate carboxamide-based pharmaceuticals and agrochemicals.[1]

Chemical Identity & Structural Analysis

Unlike simple fluoroanilines (e.g., 2-fluoro-4-methylaniline), this molecule is a biaryl system .[1] The aniline nitrogen provides a handle for further functionalization, while the 2-fluorophenyl group acts as a lipophilic, metabolically stable pharmacophore.

| Property | Data |

| Systematic Name | 4-Methyl-2-(2-fluorophenyl)aniline hydrochloride |

| Core Scaffold | Biaryl Amine (Biphenylamine) |

| Molecular Formula | C₁₃H₁₂FN[1] · HCl |

| Molecular Weight | 199.25 (Free Base) / 235.71 (HCl Salt) |

| Key Substituents | C1: -NH₂ (Amine) C2: 2-Fluorophenyl (Aryl coupling) C4: -CH₃ (Methyl) |

| SMILES | Cc1ccc(N)c(c1)-c2ccccc2F.Cl |

| Role | Privileged Scaffold / Pharmacophore |

Conformational Dynamics (The Fluorine Twist)

The presence of the fluorine atom at the ortho position of the pendant phenyl ring creates steric and electrostatic repulsion with the aniline ring. This forces the biaryl system out of planarity, adopting a twisted conformation (dihedral angle approx. 45–60°).

-

Medicinal Impact: This pre-organized "twist" often matches the binding pocket of target enzymes (e.g., kinases), reducing the entropic penalty of binding [1].

Synthesis & Manufacturing Protocol

The synthesis of sterically hindered biaryl anilines requires robust catalysis.[1] The standard protocol utilizes a Suzuki-Miyaura Cross-Coupling followed by salt formation to ensure stability.[1]

Reaction Mechanism & Causality[1]

-

Catalyst Selection: A palladium catalyst with a bulky phosphine ligand (e.g., Pd(dppf)Cl₂ or S-Phos) is required to overcome the steric hindrance at the ortho-ortho junction [2].[1]

-

Base Selection: Inorganic bases like K₂CO₃ or Cs₂CO₃ activate the boronic acid.[1]

-

Salt Formation: The free base is an oil prone to oxidation (browning).[1] Conversion to the hydrochloride salt yields a stable, crystalline solid.

Step-by-Step Protocol

Reagents:

-

2-Bromo-4-methylaniline (1.0 eq)[1]

-

2-Fluorophenylboronic acid (1.2 eq)[1]

-

K₂CO₃ (3.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Workflow:

-

Degassing: Charge reaction vessel with solvents and sparge with Nitrogen (N₂) for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Coupling: Add starting materials, base, and catalyst.[1] Heat to 90°C for 12–16 hours.[1] Monitor by HPLC.

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[1][3] Wash with water and brine.[1] Dry organic layer over Na₂SO₄.[1]

-

Purification: Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Salt Formation: Dissolve the purified free base in diethyl ether. Add 4M HCl in Dioxane dropwise at 0°C.

-

Isolation: Filter the resulting white precipitate. Wash with cold ether and dry under vacuum.[1]

Synthesis Pathway Diagram (DOT)

Caption: Synthetic route for the hydrochloride salt via Pd-catalyzed cross-coupling.

Physicochemical Properties & Stability[1][4][5][6]

| Property | Value (Approx.) | Note |

| Appearance | White to off-white solid | HCl salt form |

| Melting Point | >200°C (Decomp) | Typical for aniline salts |

| Solubility | Soluble in Water, DMSO, MeOH | Salt form enhances aqueous solubility |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | Lower than aniline (4.[1]6) due to electron-withdrawing aryl group |

| LogP | ~3.2 (Free Base) | Lipophilic scaffold |

Stability Profile

-

Hygroscopicity: The HCl salt may be hygroscopic.[1] Store in a desiccator.

-

Oxidation: The free base is sensitive to air oxidation (forming azo dimers).[1] The HCl salt protects the amine from oxidation.

Applications in Drug Development

This biaryl aniline is a "privileged structure" used to synthesize libraries of bioactive compounds.[1]

Kinase Inhibitors

The biaryl amine serves as the "hinge binder" or the hydrophobic tail in Type II kinase inhibitors. The fluorine atom can interact with specific residues (e.g., Cysteine or Threonine) in the ATP binding pocket via multipolar interactions [3].

SDHI Fungicides

In agrochemistry, this scaffold is analogous to the core of Fluxapyroxad and Bixafen . The aniline is typically acylated with a pyrazole-4-carbonyl chloride.[1] The resulting amide inhibits Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.

-

Mechanism: The biaryl "tail" occupies the hydrophobic ubiquinone-binding pocket.[1] The fluorine atom blocks metabolic hydroxylation at the susceptible ortho position, extending the half-life of the active ingredient [4].

Analytical Characterization Workflow (DOT)

Caption: Quality control workflow ensuring structural integrity and purity of the scaffold.

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of sterically hindered aryl chlorides.[1][4][5][6] Accounts of Chemical Research, 41(11), 1461-1473.[1] Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link

-

Glöckner, A., et al. (2013).[1] Fungicidal Pyrazole Carboxamides. US Patent 2013/0005770 A1.[1] Link

Sources

- 1. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anticipated Safety Profile of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride

Foreword: A Note on Scientific Diligence

As a Senior Application Scientist, my primary commitment is to the safety and integrity of scientific research. The compound 2-(2-Fluorophenyl)-4-methylaniline hydrochloride is a specialized chemical for which a specific, publicly available Safety Data Sheet (SDS) was not immediately retrievable. This is not uncommon for novel or research-specific compounds. Therefore, this guide has been meticulously synthesized based on established principles of chemical safety and by extrapolating data from structurally analogous compounds, including aniline hydrochloride, 2-fluoro-4-methylaniline, and other substituted anilines. This document serves as an expert guide to the anticipated hazards and handling protocols, empowering researchers to work with this compound in a manner that is both safe and scientifically sound. Every protocol herein is designed as a self-validating system, grounded in the established toxicology of the compound's constituent chemical motifs.

PART 1: Compound Profile and Structural Rationale for Hazard Assessment

To understand the safety profile of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride, we must first dissect its molecular structure. The molecule is composed of three key components, each contributing to its overall reactivity and toxicological profile: the aniline core, the fluorophenyl substituent, and the hydrochloride salt.

Caption: Logical relationship between structural motifs and anticipated hazards.

-

Aniline Core: The foundational hazard profile is derived from aniline. Aniline and its derivatives are well-documented as being toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] A primary toxicological concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen and leading to cyanosis (a bluish tint to the skin).[2][4] Aniline is also suspected of causing genetic defects and cancer.[1][5]

-

Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly alter the compound's metabolic pathway and toxicological properties.[6] Fluorinated compounds can sometimes be metabolized into toxic byproducts.[6]

-

Hydrochloride Salt: The hydrochloride form typically increases the compound's water solubility and stability. However, it also renders the compound acidic, which can contribute to skin and eye irritation upon contact.[7][8]

PART 2: Hazard Identification and GHS Classification (Anticipated)

Based on data from aniline hydrochloride and various fluoroanilines, the GHS classification for 2-(2-Fluorophenyl)-4-methylaniline hydrochloride is anticipated to be as follows. This represents a conservative, safety-first approach.

| Hazard Class | Anticipated Category | Rationale / Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. This is based on the high toxicity of aniline and its derivatives.[1][7][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. Aniline compounds are known skin irritants.[1][10] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage. The hydrochloride salt can be corrosive, and aniline itself is a severe irritant.[1][7] |

| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction. A known hazard for many aniline compounds.[1] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. A classification carried over from aniline.[1][7] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. A classification carried over from aniline.[7][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | H372/H373: Causes damage to organs through prolonged or repeated exposure. The primary target organs are blood, liver, and nervous system.[5][7] |

PART 3: Protocols for Safe Handling and Emergency Response

Adherence to rigorous protocols is non-negotiable. The following workflows are designed to be self-validating by minimizing exposure at every step.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safety is preventing exposure. The primary routes of exposure for this compound are inhalation, skin absorption, and ingestion.[2][5][11]

Caption: Hierarchy of controls for safe handling.

Expertise & Causality:

-

Fume Hood: All weighing and solution preparation must occur inside a certified chemical fume hood.[11][12] This is a non-negotiable engineering control to prevent inhalation of the fine, potentially airborne powder.

-

Glove Selection: Standard nitrile gloves may not offer sufficient protection against aniline derivatives.[13] It is imperative to consult glove manufacturer charts; butyl or Viton gloves are often recommended for extended contact.[13] Always double-glove when handling the pure solid.

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8] Wash hands thoroughly after handling, even if gloves were worn.[8][14]

First-Aid Measures: An Action-Oriented Workflow

In the event of an exposure, time is critical. The following workflow should be posted in the laboratory.

Caption: Emergency first-aid workflow for exposure.

Trustworthiness & Self-Validation:

-

Contaminated Clothing: Removing contaminated clothing immediately is critical because aniline derivatives can be readily absorbed through the skin, leading to systemic toxicity.[5][12]

-

Immediate Medical Attention: For any significant exposure, especially ingestion or inhalation, calling for immediate medical help is paramount.[14][15] Inform the medical professionals that the exposure involves a substituted aniline, and mention the risk of methemoglobinemia.

Accidental Release and Spill Cleanup

A small spill of the solid material should be managed with the following procedure.

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

-

Ventilate: Ensure the area is well-ventilated, keeping the spill within a fume hood if possible.[1]

-

PPE: Don appropriate PPE, including a respirator if the spill is outside of a fume hood.[8]

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand.[13] DO NOT use combustible materials like paper towels.

-

Collect: Carefully scoop the material into a labeled, sealable container for hazardous waste.[1][8]

-

Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety office), followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.[13]

PART 4: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][13][16] The material should be protected from light.[8][13]

-

Disposal: This material and its container must be disposed of as hazardous waste.[13] Do not allow it to enter drains or the environment.[14][15] Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Safety Data Sheet: Aniline hydrochloride. Carl ROTH. [Link]

-

Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. [Link]

-

Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Aniline hydrochloride. PENTA. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. [Link]

-

4-Fluoroaniline | C6H6FN | CID 9731. PubChem. [Link]

-

Aniline. Washington State University - Environmental Health & Safety. [Link]

-

Aniline Standard Operating Procedure. [Link]

-

Safety Data Sheet (SDS) Aniline. LPS. [Link]

-

SAFETY DATA SHEET - 4-Fluoro-N-methylaniline. [Link]

-

Aniline Safety and Handling: A Guide for Industrial Users. [Link]

-

SAFETY DATA SHEET - 4-Fluoro-2-methylaniline. [Link]

-

4-Methylaniline - ChemBK. [Link]

-

2-Fluoro-4-methylaniline | C7H8FN | CID 67984. PubChem. [Link]

-

4-Fluoro-2-methylaniline | C7H8FN | CID 67982. PubChem. [Link]

Sources

- 1. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. archpdfs.lps.org [archpdfs.lps.org]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. chembk.com [chembk.com]

A Comprehensive Technical Guide to 2-(2-Fluorophenyl)-4-methylaniline: A Comparative Analysis of the Free Base and Hydrochloride Salt

Abstract

The conversion of an active pharmaceutical ingredient (API) from its free base form to a salt is a critical strategy in drug development, aimed at optimizing physicochemical and pharmacokinetic properties. This guide provides an in-depth technical comparison of 2-(2-Fluorophenyl)-4-methylaniline in its free base form and as a hydrochloride salt. We will explore the fundamental differences in their chemical structure, physicochemical properties, and analytical signatures. This document is intended for researchers, chemists, and formulation scientists, offering field-proven insights into why these differences are paramount for successful drug development, from benchtop synthesis to final dosage form.

Introduction: The Rationale for Salt Formation

2-(2-Fluorophenyl)-4-methylaniline is an aromatic amine intermediate utilized in the synthesis of various small molecules for pharmaceutical and research applications.[1] Like many amine-containing compounds, its properties can be significantly modulated through salt formation. The free base, the neutral form of the amine, often presents challenges such as poor aqueous solubility, lower stability, and a low melting point.[2][3]

Salt formation, specifically creating a hydrochloride (HCl) salt, is a widely adopted and effective method to overcome these limitations.[4][5] The process involves a simple acid-base reaction where the lone pair of electrons on the aniline nitrogen accepts a proton from hydrochloric acid.[6] This seemingly minor chemical modification has profound consequences for the molecule's behavior, impacting everything from its solid-state characteristics to its ultimate bioavailability in the body.[4][7] Understanding the distinct attributes of the free base versus its salt form is not merely an academic exercise; it is a fundamental requirement for rational drug design and formulation.[2][8]

Structural and Physicochemical Property Comparison

The transformation from a neutral free base to an ionic salt introduces significant changes in the molecule's intermolecular forces, crystal packing, and interaction with solvents.

Chemical Structure

The primary difference lies in the protonation state of the aniline nitrogen. The free base is a neutral molecule, whereas the hydrochloride salt is an ionic pair consisting of the protonated 2-(2-Fluorophenyl)-4-methylanilinium cation and the chloride anion.

Caption: Chemical structures of the free base and hydrochloride salt forms.

Core Physicochemical Attributes

The conversion to a salt form dramatically alters key physical properties. The hydrochloride salt is generally a crystalline solid with a higher melting point and enhanced aqueous solubility compared to the often oily or low-melting-point free base.[2][9]

| Property | 2-(2-Fluorophenyl)-4-methylaniline Free Base | 2-(2-Fluorophenyl)-4-methylaniline HCl Salt | Rationale for Difference |

| Molecular Formula | C₁₃H₁₂FN | C₁₃H₁₃FNCl | Addition of Hydrogen Chloride. |

| Molecular Weight | ~217.24 g/mol | ~253.71 g/mol | The salt form includes the mass of HCl (36.46 g/mol ). |

| Physical Form | Typically a liquid or low-melting solid | Crystalline solid | Ionic bonding in the salt leads to a more ordered and stable crystal lattice.[6] |

| Melting Point | Lower | Significantly Higher | Strong ionic forces in the salt's crystal lattice require more energy to overcome compared to the weaker intermolecular forces of the free base.[2][9] |

| Aqueous Solubility | Very Low | High | The ionic nature of the salt allows for favorable ion-dipole interactions with water, a polar solvent.[3][6][10] The free base is non-polar and thus has limited water solubility. |

| Chemical Stability | Susceptible to oxidation | More stable | The nitrogen lone pair in the free base is susceptible to oxidation. In the salt form, this lone pair is protonated, making it less reactive.[11] |

| Hygroscopicity | Low | Moderate to High | The ionic nature of salts can attract and retain atmospheric moisture, a critical consideration for storage and formulation.[7] |

Synthesis and Interconversion Workflow

The preparation of the hydrochloride salt from the free base is a straightforward acid-base reaction. The reverse process, regenerating the free base, is achieved by treatment with a suitable base.

Caption: Workflow for the interconversion between the free base and HCl salt.

Protocol: Synthesis of Hydrochloride Salt

-

Dissolution: Dissolve 1.0 equivalent of 2-(2-Fluorophenyl)-4-methylaniline free base in a suitable organic solvent, such as ethyl acetate or methanol.

-

Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in ethyl acetate).[12]

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stirring the resulting slurry at room temperature for 1-2 hours can improve yield and crystal form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the organic solvent used for the reaction to remove any unreacted starting material.

-

Drying: Dry the isolated salt under vacuum to remove residual solvent.

Causality: The choice of solvent is critical. The free base must be soluble, but the resulting salt should be relatively insoluble to ensure good recovery through precipitation.

Analytical Techniques for Differentiation

Confirming the solid form of an API is a non-negotiable step in pharmaceutical quality control. Several analytical techniques provide unambiguous differentiation between the free base and its salt form.

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the solid-state form of a crystalline material.[13][14] The free base and its hydrochloride salt will have different crystal structures and, therefore, will produce unique diffraction patterns. The salt's pattern is a fingerprint of its specific three-dimensional lattice, while an amorphous solid would show a broad halo instead of sharp peaks.[13]

Caption: Conceptual workflow for X-Ray Powder Diffraction (XRPD) analysis.

Protocol: XRPD Analysis

-

Sample Preparation: Gently grind a small amount (~10-20 mg) of the sample to ensure a random orientation of the crystals.

-

Mounting: Place the powdered sample onto the sample holder. Ensure the surface is flat and level with the holder's rim.

-

Instrument Setup: Configure the diffractometer (e.g., Bruker D8 Discover) with appropriate settings (e.g., CuKα radiation, voltage, current).[15]

-

Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) at a specified scan speed.

-

Analysis: Compare the resulting diffractogram to reference patterns for the free base and known salt forms. A match confirms the identity.[16]

Thermal Analysis: DSC and TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the thermal properties and stability of the material.[17][18]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[19][20] It is used to determine the melting point. The hydrochloride salt will exhibit a sharp endothermic peak at a significantly higher temperature than the free base.[21]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[22] TGA is useful for identifying the presence of bound water or solvent (desolvation) and determining the decomposition temperature.[18] The salt form may show an initial weight loss if it is a hydrate, which would be absent in the anhydrous free base.[21]

Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Program: Place the sample pan and an empty reference pan into the DSC cell. Program a heating method, typically a ramp from room temperature to a point beyond the expected melt at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[21]

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.[23]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for distinguishing the free base from the hydrochloride salt. The key is the N-H bond vibrations.

-

Free Base: Shows characteristic N-H stretching vibrations for a primary amine around 3300-3500 cm⁻¹.

-

Hydrochloride Salt: The formation of the ammonium ion (R-NH₃⁺) results in a very broad and strong absorption band, often spanning from 2400 to 3200 cm⁻¹, which can obscure the C-H stretching peaks.[5] This broad "ammonium stretch" is a hallmark of an amine salt.

Implications for Drug Development

The choice between using a free base or a salt form has far-reaching consequences for formulation, bioavailability, and manufacturing.

-

Formulation: The high aqueous solubility of the hydrochloride salt makes it suitable for oral solid dosage forms (tablets, capsules) and parenteral (injectable) formulations.[6][7][8] The low solubility of the free base might be advantageous for developing long-acting suspensions or transdermal patches.

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. The enhanced solubility and faster dissolution rate of the hydrochloride salt can lead to significantly improved bioavailability compared to the free base.[4][7][24]

-

Manufacturing and Stability: The crystalline nature and higher melting point of the salt form generally lead to better handling properties during manufacturing (e.g., flowability, compressibility).[2] Furthermore, the improved chemical stability of the salt can lead to a longer product shelf-life.[7][24]

Conclusion

The conversion of 2-(2-Fluorophenyl)-4-methylaniline from its free base to its hydrochloride salt is a textbook example of salt engineering to enhance the pharmaceutical properties of an API. The salt form offers superior aqueous solubility, a higher melting point, and improved chemical stability, all of which are highly desirable attributes in drug development. This guide has detailed the fundamental differences between these two forms, provided robust analytical protocols for their differentiation, and contextualized the importance of these differences for formulation and bioavailability. A thorough understanding and characterization of the specific salt form are essential for ensuring the development of a safe, effective, and stable drug product.

References

- Dr.Oracle. (2025, February 28).

- Research Journal of Pharmaceutical Dosage Forms and Technology.

-

Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?[Link]

- BJC. (2009, November 15).

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

- Acta Physica Polonica A. (n.d.). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques.

- ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.

-

American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

- World Journal of Pharmaceutical Research. (2021, February 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base.

- ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

-

AZoM.com. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

Wikipedia. (n.d.). Free base. [Link]

- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

- CrystEngComm (RSC Publishing). (n.d.). Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim.

- ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?

- Thermo Fisher Scientific. (n.d.).

- Purdue e-Pubs. (n.d.).

- ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.

- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.

-

University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

- MilliporeSigma. (n.d.).

- PubMed. (n.d.). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR.

- PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.

- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.

- INIS-IAEA. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC.

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

- Chromatography Forum. (2004, September 10). Distinct RTs for free-base and salt forms of same compound.

- ResearchGate. (n.d.). X-ray powder diffractograms of free base, commercial salt (where....

- Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?

-

ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. [Link]

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylaniline 96.

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC).

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) traces of the salts and SPEs:.

- ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline synthesis.

-

PubChem. (n.d.). 2-Fluoro-4-methylaniline. [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free base - Wikipedia [en.wikipedia.org]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. droracle.ai [droracle.ai]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. sciencemadness.org [sciencemadness.org]

- 11. reddit.com [reddit.com]

- 12. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. improvedpharma.com [improvedpharma.com]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. azom.com [azom.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. resolvemass.ca [resolvemass.ca]

- 24. rjpdft.com [rjpdft.com]

Technical Guide: Stability Assessment & Handling of 2-(2-Fluorophenyl)-4-methylaniline Hydrochloride

This technical guide provides a comprehensive stability assessment of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride , a specialized biaryl aniline intermediate. It synthesizes physicochemical principles with practical handling protocols, designed for researchers in medicinal chemistry and process development.

Executive Summary

2-(2-Fluorophenyl)-4-methylaniline hydrochloride is a biaryl amine salt used primarily as a scaffold in the synthesis of kinase inhibitors and biphenyl-based pharmaceuticals. While the hydrochloride salt form significantly enhances stability compared to its free base counterpart, it remains susceptible to oxidative degradation and hygroscopic hydrolysis under ambient conditions.

This guide details the mechanistic pathways of degradation, provides a self-validating stress-testing protocol, and outlines strict storage requirements to maintain >99% purity.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

The stability profile of this compound is dictated by two competing structural features: the stabilizing hydrochloride counterion and the labile aniline nitrogen.

| Feature | Description | Stability Impact |

| Core Structure | Biphenyl amine (4-methyl-2-(2-fluorophenyl)aniline) | The ortho-fluorophenyl group adds steric bulk, potentially reducing intermolecular packing efficiency, which can increase hygroscopicity compared to simple anilines. |

| Salt Form | Hydrochloride (HCl) | Protonation of the amine ( |

| Substituents | 4-Methyl (Electron Donating) | Increases electron density on the ring, making the free base more susceptible to oxidation than unsubstituted aniline. |

| Substituents | 2-Fluorophenyl (Electron Withdrawing) | Inductive effect of fluorine slightly lowers basicity, potentially making the salt loosely bound and prone to dissociation in humid air. |

Stability Risk Assessment

Hygroscopicity & Hydrolysis (Primary Risk)

Aniline hydrochloride salts are inherently hygroscopic. Upon exposure to ambient humidity (>60% RH), the crystal lattice absorbs water.

-

Mechanism: Water acts as a plasticizer and a medium for proton transfer.

-

Consequence: In the presence of moisture, an equilibrium is established where trace amounts of HCl gas may dissociate, or the salt dissolves into a micro-droplet (deliquescence).

-

Observation: The white/off-white powder becomes tacky or forms a "crust."

Oxidative Degradation (Secondary Risk)

Oxidation occurs primarily via the free base . If the salt remains dry and fully protonated, oxidation is negligible. However, once moisture creates a "micro-solution" of free amine, atmospheric oxygen attacks.

-

Mechanism: Single Electron Transfer (SET) generates a radical cation, leading to N-N coupling (azo compounds) or polymerization (aniline black-like tars).

-

Visual Indicator: Appearance of pink, brown, or violet discoloration.

Photostability

Aromatic amines are photosensitive. UV light can cleave the N-H bond or excite the

Mechanistic Degradation Pathways

The following diagram illustrates the cascade from stable salt to colored impurities. The critical control point is Moisture Exclusion , which prevents the formation of the vulnerable free base.

Caption: Degradation cascade triggered by moisture-induced salt dissociation, leading to oxidative coupling.

Experimental Characterization Protocols

To validate the stability of a specific batch, use the following Forced Degradation (Stress Testing) protocol. This is designed to be self-validating: if the control sample degrades, the storage conditions are insufficient.

Stress Testing Workflow

| Stress Condition | Protocol | Acceptance Criteria |

| Acid Hydrolysis | Reflux in 0.1 N HCl for 4 hours. | Stable. (Aniline salts are stable in acid). <5% degradation.[1] |

| Base Hydrolysis | Reflux in 0.1 N NaOH for 4 hours. | Degradation Expected. Free base will form and likely oil out. Analyze organic layer.[1][2] |

| Oxidation | Treat with 3% | High Degradation. Formation of N-oxides and azo species. Serves as a marker for oxidative impurities. |

| Thermal (Solid) | Heat solid at 60°C for 7 days (open vial). | <1% Degradation. If discoloration occurs, sample is hygroscopic. |

| Photostability | Expose to 1.2 million lux-hours (ICH Q1B). | Discoloration likely. Confirm purity via HPLC. |

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: 254 nm (aromatic ring) and 210 nm (impurities).

-

Rationale: TFA is used to keep the aniline protonated during analysis, ensuring sharp peak shape.

Handling & Storage Recommendations

Based on the stability profile, the following Standard Operating Procedures (SOP) are mandatory for maintaining reagent integrity.

Storage Conditions

-

Container: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent photolysis.

-

Atmosphere: Headspace must be purged with Argon or Nitrogen before sealing.

-

Desiccation: Store within a secondary container (desiccator) containing active silica gel or

. -

Temperature: Refrigeration (2–8°C) is recommended to slow oxidative kinetics, though room temperature is acceptable if strictly dry.

Handling Precautions[3]

-

Hygroscopic Warning: Do not open cold vials directly in ambient air. Allow the vial to equilibrate to room temperature to prevent condensation on the solid.

Troubleshooting Discoloration

If the material turns grey or violet :

-

Diagnosis: Surface oxidation has occurred.

-

Remediation: Recrystallization is possible. Dissolve in minimal hot ethanol/methanol, add activated charcoal to absorb colored impurities, filter hot, and precipitate with diethyl ether or concentrated HCl.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8870, Aniline Hydrochloride. Retrieved from .

-

International Chemical Safety Cards (ICSC). Aniline Hydrochloride (ICSC 1013).[3][4] International Labour Organization. Retrieved from .

-

BenchChem Technical Support. Effective Drying and Handling of Aniline Hydrochloride Salts. Retrieved from .

-

Driver, T. G., et al. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids.[5] Journal of the American Chemical Society, 142(9), 4456-4463. Retrieved from .

-

Tan, et al. (2025). Atroposelective Construction of Biaryls Enabled by a Ni(II)-Catalyzed Aerobic Oxidation Strategy.[6] PMC - NIH. Retrieved from .

Sources

- 1. garudachem.com [garudachem.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]

- 4. ANILINE HYDROCHLORIDE [training.itcilo.org]

- 5. Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids [organic-chemistry.org]

- 6. Atroposelective Construction of Biaryls Enabled by a Ni(II)-Catalyzed Aerobic Oxidation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Synthesis of 2-(2-Fluorophenyl)-4-methylaniline Hydrochloride

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride, a key intermediate in pharmaceutical manufacturing. Two robust and scalable synthetic strategies are detailed: the Buchwald-Hartwig amination and the Ullmann condensation. Each protocol is presented with in-depth procedural steps, mechanistic insights, and safety considerations. The guide is designed to equip researchers with the necessary information to confidently reproduce these syntheses, troubleshoot potential issues, and adapt the methodologies for their specific research and development needs.

Introduction

2-(2-Fluorophenyl)-4-methylaniline is a critical building block in the synthesis of various pharmaceutically active compounds. Its structural motif is present in a range of therapeutic agents, making its efficient and reliable synthesis a topic of significant interest to the drug development community. The hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling properties.[1][2]

This application note outlines two well-established and effective methods for the synthesis of the parent aniline: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The subsequent conversion to the hydrochloride salt is also described in detail. The choice between the Buchwald-Hartwig and Ullmann approaches often depends on factors such as catalyst cost, substrate scope, and reaction conditions.[3][4] The Buchwald-Hartwig amination is renowned for its high efficiency and broad functional group tolerance, operating under relatively mild conditions.[5][6] In contrast, the Ullmann condensation, a more traditional method, typically requires higher temperatures but can be a cost-effective alternative.[3][7]

Synthetic Strategies & Mechanisms

The synthesis of 2-(2-Fluorophenyl)-4-methylaniline involves the formation of a key carbon-nitrogen (C-N) bond between an aryl halide and an aniline derivative.

Buchwald-Hartwig Amination

This modern cross-coupling reaction utilizes a palladium catalyst to facilitate the formation of the C-N bond.[4] The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][8]

Figure 1. Conceptual workflow of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[3] The mechanism is thought to involve the formation of a copper(I) species which then undergoes oxidative addition with the aryl halide.[9][10] Subsequent reaction with the amine and reductive elimination affords the biaryl amine product. This reaction often requires higher temperatures compared to palladium-catalyzed methods.[3][11]

Figure 2. Conceptual workflow of the Ullmann condensation.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Supplier | Grade |

| 2-Bromo-5-methylaniline | Sigma-Aldrich | 97% |

| 1-Bromo-2-fluorobenzene | Sigma-Aldrich | 99% |

| Palladium(II) acetate | Sigma-Aldrich | 98% |

| SPhos | Sigma-Aldrich | 97% |

| Sodium tert-butoxide | Sigma-Aldrich | 97% |

| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |

| Copper(I) iodide | Sigma-Aldrich | 98% |

| L-Proline | Sigma-Aldrich | ≥99% |

| Potassium carbonate | Sigma-Aldrich | ≥99% |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |

| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.7% |

| Hydrochloric acid | Sigma-Aldrich | 2 M in diethyl ether |

| Round-bottom flasks | VWR | Various sizes |

| Magnetic stirrer with hotplate | IKA | |

| Condenser | VWR | |

| Schlenk line/inert gas manifold | VWR | |

| Rotary evaporator | Büchi |

Protocol 1: Buchwald-Hartwig Amination

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromo-5-methylaniline (1.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-2-fluorobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), and anhydrous toluene.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Ullmann Condensation

-

Reaction Setup: To a round-bottom flask, add 2-bromo-5-methylaniline (1.0 eq), 1-bromo-2-fluorobenzene (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).

-

Reaction: Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into a mixture of ice and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 2-(2-Fluorophenyl)-4-methylaniline in anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath and add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring.[12]

-

Precipitation: The hydrochloride salt will precipitate out of the solution.[13]

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[14]

-

2-Bromo-5-methylaniline: Harmful if swallowed.[15] Causes skin and eye irritation.[16]

-

1-Bromo-2-fluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[17]

-

Sodium tert-butoxide: Causes severe skin burns and eye damage. Reacts violently with water.

-

Palladium and Copper Catalysts: Handle with care, avoiding inhalation of dust.

-

Toluene and DMSO: Flammable and can be harmful if inhaled or absorbed through the skin.

-

Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ) |

| 2-(2-Fluorophenyl)-4-methylaniline | C₁₃H₁₂FN | 201.24 | Off-white to pale yellow solid | 7.0-7.4 (m, 4H, Ar-H), 6.8-7.0 (m, 3H, Ar-H), 3.8 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃) |

| 2-(2-Fluorophenyl)-4-methylaniline HCl | C₁₃H₁₃ClFN | 237.70 | White to off-white crystalline solid | 7.1-7.6 (m, 7H, Ar-H), 4.5 (br s, 3H, NH₃⁺), 2.4 (s, 3H, CH₃) |

Note: Expected NMR chemical shifts are approximate and may vary.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure the use of fresh and high-purity catalysts. For Buchwald-Hartwig, consider using a pre-catalyst. |

| Insufficiently inert atmosphere | Thoroughly degas the solvent and ensure the reaction is run under a positive pressure of inert gas. | |

| Ineffective base | Use a freshly opened container of base. For Buchwald-Hartwig, ensure the base is a strong, non-nucleophilic one like NaOtBu. | |

| Incomplete reaction | Insufficient reaction time or temperature | Monitor the reaction closely by TLC or LC-MS and adjust the reaction time and/or temperature as needed. |

| Formation of side products | Cross-coupling of starting materials | Optimize the stoichiometry of the reactants. In the Ullmann reaction, using an excess of one aryl halide can favor the desired product. |

| Difficulty in purification | Co-elution of impurities | Optimize the column chromatography conditions (e.g., eluent polarity, gradient). Consider recrystallization as an alternative or additional purification step. |

Conclusion

The synthesis of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride can be successfully achieved via either the Buchwald-Hartwig amination or the Ullmann condensation, followed by salt formation. The Buchwald-Hartwig protocol generally offers higher yields and milder reaction conditions, while the Ullmann reaction provides a viable, more classical alternative. The choice of method will depend on the specific requirements of the laboratory, including available resources and desired scale. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the successful and safe synthesis of this important pharmaceutical intermediate.

References

-

Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]

-

Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline. (2021, May 1). Angene Chemical.

-

Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved from [Link]

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. Retrieved from [Link]

- 2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

- 1-Bromo-2-chloro-4-fluorobenzene - Safety D

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.

- SAFETY DATA SHEET - 4-Bromo-2-methylaniline. (2025, September 18). Thermo Fisher Scientific.

- Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved from [Link]

- 1-Bromo-2-fluorobenzene SDS, 1072-85-1 Safety D

-

Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]

- Liu, C., Zhu, X., & Yu, G. (2016). 2-Aryl-indenylphosphine ligands: design, synthesis and application in Pd-catalyzed Suzuki-Miyaura coupling reactions. Organic & Biomolecular Chemistry, 14(42), 10090–10094.

- (For Synthesis) (p-Bromoaniline) MSDS CAS. (n.d.).

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 2 - Organic Syntheses Procedure. (n.d.).

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 4-Bromo-1-chloro-2-fluorobenzene. (n.d.). AK Scientific, Inc.

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.). Google Patents.

- Preparation of N-methylaniline. (n.d.). PrepChem.com.

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam

- 4-Methylaniline. (n.d.). ChemBK.

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5).

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- 2,4,6-Trimethylaniline and Its Salts. (2011, July 1). OEHHA.

- Flunitrazepam. (n.d.). Wikipedia.

- Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. (n.d.).

- Diazonium compound. (n.d.). Wikipedia.

- dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. reddit.com [reddit.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. reddit.com [reddit.com]

- 9. byjus.com [byjus.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. angenechemical.com [angenechemical.com]

- 15. 2-溴-5-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

Application Notes & Protocols: 2-(2-Fluorophenyl)-4-methylaniline HCl as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Biaryl Amines in Drug Discovery

The 2-(2-Fluorophenyl)-4-methylaniline scaffold represents a critical class of biaryl amine intermediates. Its structural rigidity, combined with the specific electronic properties imparted by the ortho-fluoro substituent, makes it a highly sought-after building block in modern medicinal chemistry. This guide provides an in-depth exploration of its synthesis, quality control, and application, with a particular focus on its role in the development of targeted therapeutics like protein kinase inhibitors. The protocols herein are designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility and success.

Section 1: Compound Profile: Physicochemical & Safety Data

Physicochemical Properties

A precise understanding of the intermediate's physical properties is fundamental for its proper handling, storage, and use in subsequent reactions.

| Property | Value | Source/Note |

| IUPAC Name | 2-(2-Fluorophenyl)-4-methylaniline hydrochloride | - |

| Synonyms | 2-Fluoro-N-(p-tolyl)aniline HCl | - |

| CAS Number | Not broadly available; specific to manufacturer. | - |

| Molecular Formula | C₁₃H₁₃ClFN | - |

| Molecular Weight | 237.70 g/mol | - |

| Appearance | Off-white to light beige crystalline solid | Based on related aniline hydrochlorides[1] |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) | General knowledge |

| Storage | Store at 2-8°C in a dry, well-ventilated place away from light and strong oxidizing agents.[1] | Keep container tightly closed.[2] |

Safety & Handling Protocol

2-(2-Fluorophenyl)-4-methylaniline HCl, like many aromatic amines, must be handled with appropriate caution. The following protocols are derived from safety data for structurally related compounds.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3]

-

Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

-

Sensitization: May cause an allergic skin reaction.[3]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[4] Workstations should be equipped with an eyewash station and a safety shower in close proximity.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or European Standard EN166 regulations.[2][4]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory. Ensure gloves are disposed of properly after handling.[5]

-

Respiratory Protection: If there is a risk of inhalation (e.g., handling fine powder outside of a fume hood), use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]

-

-

Spill & Waste Management:

-

In case of a spill, evacuate the area. Absorb the material with an inert substance like sand or vermiculite and collect it in a sealed container for chemical waste disposal.[2] Do not allow the chemical to enter drains.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Section 2: Synthesis and Purification Protocol

The most efficient and widely adopted method for constructing the C(sp²)-N bond in biaryl amines is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and broad substrate scope, making it ideal for pharmaceutical synthesis.[6][8]

Overall Synthesis Workflow

The synthesis is a two-stage process: the palladium-catalyzed coupling to form the free base, followed by salt formation to yield the stable hydrochloride product.

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 2-(2-Fluorophenyl)-4-methylaniline (free base).

Materials:

-

1-Bromo-2-fluorobenzene (1.0 eq)

-

4-Methylaniline (p-toluidine) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard reflux glassware, Schlenk line

Procedure:

-

Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium tert-butoxide.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst and the XPhos ligand. The choice of a sterically hindered biarylphosphine ligand like XPhos is crucial for promoting the reductive elimination step and ensuring high yields.[7]

-

Add 4-methylaniline followed by anhydrous toluene via syringe.

-

Finally, add 1-bromo-2-fluorobenzene via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by adding water.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-(2-Fluorophenyl)-4-methylaniline free base, which can be purified by column chromatography if necessary before proceeding.

Mechanism: The Palladium Catalytic Cycle

The efficiency of the Buchwald-Hartwig amination relies on a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimization.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[6][9]

Protocol: Hydrochloride Salt Formation

Objective: To convert the free base into a stable, crystalline hydrochloride salt suitable for storage and handling.

Procedure:

-

Dissolve the purified free base from step 2.2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise.

-

A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete conversion.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(2-Fluorophenyl)-4-methylaniline HCl.[10]

Section 3: Quality Control & Analytical Protocols

Ensuring the identity, purity, and consistency of the intermediate is a non-negotiable aspect of pharmaceutical development.[11][12] A multi-technique approach is required for comprehensive characterization.[13]

| Parameter | Method | Typical Specification | Rationale |

| Identity | ¹H NMR, LC-MS | Conforms to structure | Confirms covalent structure and molecular weight. |

| Purity | HPLC-UV (Area %) | ≥ 99.0% | Quantifies the presence of organic impurities. |

| Residual Solvents | GC-HS | Per ICH Guidelines | Controls process-related solvent impurities. |

| Appearance | Visual | Off-white crystalline solid | Basic quality check for consistency. |

Protocol: HPLC-UV for Purity Assessment

Objective: To determine the purity of the final HCl salt by quantifying the main peak relative to any impurities.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Sample Prep: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask and dissolve in a 50:50 mixture of Mobile Phase A and B.[13]

-

Acceptance Criteria: The area of the main peak should be ≥ 99.0% of the total integrated peak area.

Protocol: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of the compound.

-

Solvent: DMSO-d₆

-

Expected Signals: Protons in the aromatic region (approx. 7.0-7.8 ppm) should show characteristic splitting patterns for the disubstituted rings. The methyl group (CH₃) should appear as a singlet around 2.3 ppm. The amine protons (NH) will be broad and may be shifted downfield due to the salt formation.

Section 4: Application in Kinase Inhibitor Synthesis

The 2-(2-fluorophenyl)-4-methylaniline moiety is a privileged scaffold in the design of protein kinase inhibitors.[14][15] Kinases are crucial cell signaling proteins, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[16][17] This intermediate is often used to install the "hinge-binding" region of an ATP-competitive inhibitor.

Synthetic Application Workflow

A common strategy involves the nucleophilic aromatic substitution (SₙAr) of the aniline onto an electron-deficient heterocyclic core, such as a dichloropyrimidine.

Caption: Use of the intermediate in a typical SₙAr reaction for drug synthesis.

Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Precursor

Objective: To demonstrate the utility of the intermediate by coupling it with 2,4-dichloropyrimidine.

Materials:

-

2-(2-Fluorophenyl)-4-methylaniline HCl (1.0 eq)

-

2,4-Dichloropyrimidine (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

n-Butanol or 1,4-Dioxane

Procedure:

-

Reaction Setup: To a flask, add 2-(2-Fluorophenyl)-4-methylaniline HCl, 2,4-dichloropyrimidine, and the solvent (e.g., n-Butanol).

-

Base Addition: Add DIPEA to the suspension. The base serves two purposes: to neutralize the HCl salt, liberating the free aniline nucleophile, and to scavenge the HCl generated during the SₙAr reaction.

-

Reaction: Heat the mixture to reflux (approx. 120 °C) and stir for 12-24 hours. The higher temperature is necessary to overcome the activation energy for the nucleophilic substitution.

-

Monitoring: Follow the reaction's progress by LC-MS, observing the disappearance of starting materials and the appearance of the desired product mass.

-

Workup & Purification: Upon completion, cool the reaction and concentrate the solvent. The resulting crude residue can be purified by flash column chromatography on silica gel to isolate the mono-substituted product, a key precursor for further functionalization into a final active pharmaceutical ingredient (API).[18]

References

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Medium. [Link]

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information (PMC). [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information (PMC). [Link]

-

Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Center for Biotechnology Information (PMC). [Link]

-

Multi-active method for the analysis of active substances in formulated products to support quality control scope. Collaborative International Pesticides Analytical Council (CIPAC). [Link]

-

Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]

-

Guide to Quality in Analytical Chemistry. Eurachem. [Link]

-

Analytical Method Validation for Quality Assurance and Process Validation Professionals. ResearchGate. [Link]

-

Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

2-Fluoro-4-methylaniline. PubChem. [Link]

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]

-

Quality control and analytical techniques for biopharmaceuticals. PubMed. [Link]

-

4-Methylaniline - Physico-chemical Properties. ChemBK. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. prepchem.com [prepchem.com]

- 11. eurachem.org [eurachem.org]

- 12. Quality control and analytical techniques for biopharmaceuticals [pubmed.ncbi.nlm.nih.gov]

- 13. cipac.org [cipac.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijmphs.com [ijmphs.com]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Kinase Inhibitors: The 2-(2-Fluorophenyl)-4-methylaniline Scaffold

Topic: Application of 2-(2-Fluorophenyl)-4-methylaniline in Kinase Inhibitor Design Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

In the rational design of Type II kinase inhibitors, controlling the conformation of the inhibitor to match the inactive state (DFG-out) of the kinase is a critical determinant of potency and selectivity. This application note details the strategic use of 2-(2-Fluorophenyl)-4-methylaniline as a privileged building block. By exploiting the ortho-fluorine effect to induce biaryl torsion, this scaffold mimics the bioactive conformation required for deep hydrophobic pocket binding. We provide a comprehensive guide on the synthesis, functionalization, and biological evaluation of this motif, specifically focusing on its conversion into high-affinity biaryl urea inhibitors targeting the MAP kinase and RAF pathways.

Part 1: Scientific Foundation & Design Rationale

The "Fluorine Effect" in Biaryl Systems

The structural core of 2-(2-Fluorophenyl)-4-methylaniline features a biaryl axis connecting an aniline ring to a fluorophenyl ring. In kinase inhibitor design, this molecule is not merely a passive linker but a conformational control element .

-

Atropisomerism & Torsional Locking: The steric clash between the ortho-fluorine atom on the B-ring and the protons/nitrogen of the A-ring forces the biaryl system out of planarity. Unlike a hydrogen substituent, the fluorine atom introduces a specific van der Waals radius (1.47 Å) that restricts rotation, locking the dihedral angle typically between 40° and 60° . This pre-organization reduces the entropic penalty upon binding to the kinase ATP pocket, where a twisted conformation is often required to navigate the "gatekeeper" residue.

-

Metabolic Shielding: The para-methyl group on the aniline serves two roles: it fills the hydrophobic specificity pocket (often interacting with the gatekeeper residue, e.g., T338 in c-Src or T315 in Abl), and it is electronically activated. However, the ortho-fluorine on the adjacent ring blocks a primary site of metabolic oxidation (Cytochrome P450), enhancing the metabolic stability of the final drug candidate.[1]

-

Electronic Modulation: The electronegativity of the fluorine atom lowers the pKa of the aniline nitrogen via the inductive effect, albeit weakly across the biaryl bond. This modulation can fine-tune the hydrogen bond donor capability of the aniline when it is converted into a urea or amide, optimizing interactions with the kinase hinge region or the conserved glutamate (e.g., Glu71 in p38α).

Pathway Visualization: The Role of Biaryl Ureas

The following diagram illustrates how this scaffold integrates into the design of Type II kinase inhibitors (e.g., Sorafenib-like), which stabilize the DFG-out conformation.

Caption: Logical flow from the structural features of the fluorinated scaffold to enhanced kinase inhibitory potency.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: Synthesize 2-(2-Fluorophenyl)-4-methylaniline from commercially available precursors. Note: While the free aniline can be coupled, protecting the amine as an acetamide often improves yields by preventing catalyst poisoning. The protocol below uses the direct coupling method with a robust catalyst system (SPhos) to save steps, a method validated for steric hindrance.

Reagents:

-

Reactant A: 2-Bromo-4-methylaniline (1.0 equiv)

-

Reactant B: 2-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a generic 50 mL Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-4-methylaniline (500 mg, 2.69 mmol), 2-Fluorophenylboronic acid (451 mg, 3.22 mmol), and K₃PO₄ (1.14 g, 5.38 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

-

Catalyst Addition: Add Pd(OAc)₂ (12 mg) and SPhos (44 mg) under a positive stream of Argon.

-

Solvation: Add degassed Toluene (10 mL) and Water (1 mL). Seal the tube.

-

Reaction: Heat the mixture to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually appears as a fluorescent spot under UV (254 nm).

-

Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of 0-10% EtOAc in Hexanes.

-

Yield: Expect ~75-85% yield of a pale yellow/brown oil or low-melting solid.

Protocol B: Functionalization to Biaryl Urea (Kinase Inhibitor Synthesis)